Caraphenol A

説明

Synthesis Analysis

The synthesis of Caraphenol A has been a subject of scientific exploration due to its complex structure and bioactive properties. Wright and Snyder (2014) developed distinct Friedel-Crafts cyclizations for the formation of a 9-membered carbocycle, a critical step in the synthesis of Caraphenol A. This process involved a Au(III)-promoted reaction between an alkyne and an aryl ring, leading to an efficient and scalable synthesis of Caraphenol A with an average yield of 89% per step (Wright & Snyder, 2014).

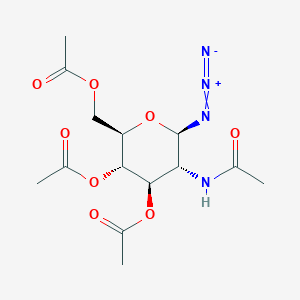

Molecular Structure Analysis

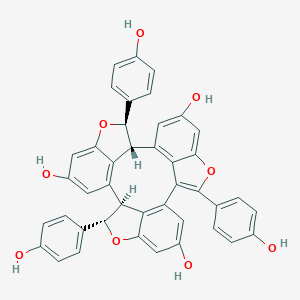

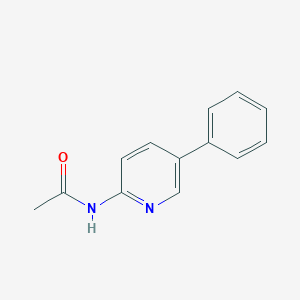

The molecular structure of Caraphenol A, like other resveratrol oligomers, is characterized by multiple phenolic rings. The structural analysis and confirmation through synthesis have shown that Caraphenol A's substituents on its indane systems exist in a relative trans,trans orientation, challenging previous structural assumptions (Snyder & Brill, 2011).

Chemical Reactions and Properties

Caraphenol A undergoes various chemical reactions due to its phenolic structure. These reactions include oxidation and interactions with other molecules through its hydroxy groups. The chemistry of Caraphenol A is indicative of its reactivity and potential as a precursor for more complex molecules or as a functional compound in therapeutic applications.

Physical Properties Analysis

The physical properties of Caraphenol A, such as solubility, melting point, and crystalline structure, are crucial for its application in pharmaceutical formulations. However, detailed studies specifically addressing the physical properties of Caraphenol A are limited, suggesting an area for future research.

Chemical Properties Analysis

Caraphenol A exhibits significant biological activities, including anticancer effects. Peng et al. (2017) demonstrated that Caraphenol A induces apoptosis in human gastric cancer cells through the increased intracellular reactive oxidative species (ROS) level, highlighting its potential for cancer therapy (Peng et al., 2017).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Caraphenol A, an oligostilbene, has been found to have a significant antioxidant capacity . This is due to the π-π conjugation of the exocyclic double bond in Caraphenol A, which greatly enhances the redox-mediated antioxidant mechanisms and partially promotes the Fe2±chelating mechanism .

Methods of Application or Experimental Procedures

The antioxidant capacity and relevant mechanisms for Caraphenol A were explored using spectrophotometry, UV-visible spectral analysis, and electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC–ESI–Q–TOF–MS/MS) analysis .

Results or Outcomes

The spectrophotometric results suggested that Caraphenol A always gave lower IC50 values than α-viniferin in various antioxidant capacity assays . In UV-visible spectra analysis, Caraphenol A was observed to show enhanced peaks at 250–350 nm when mixed with Fe2+ .

Enhancement of Gene Therapy Efficiency

Specific Scientific Field

This application is in the field of Genetic Engineering .

Summary of the Application

Caraphenol A has been found to enhance the efficiency of gene delivery when added to human hemopoietic stem cells, along with lentiviral vectors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The addition of Caraphenol A to human hemopoietic stem cells, along with lentiviral vectors, increased the efficiency of gene delivery .

Treatment of Sickle Cell Anemia

Specific Scientific Field

This application is in the field of Hematology .

Summary of the Application

Caraphenol A, a small molecule closely related to a natural compound called resveratrol, which is produced by red grapes, has been found to increase the efficacy of hematopoietic stem cell-based gene therapy . This molecule holds potential to shorten the time and cost of using these gene therapies to treat patients with blood disorders, such as sickle cell anemia .

Methods of Application or Experimental Procedures

The method involves genetically altering the patient’s own hematopoietic stem cells (bone marrow cells which divide and specialize to produce blood cells, including red blood cells). Genes are introduced into the cells using a harmless modified virus (known as a lentiviral vector). The cells are then transplanted back into the patient where they will produce healthy red blood cells .

Results or Outcomes

The addition of Caraphenol A to human hemopoietic stem cells, along with lentiviral vectors, increased the efficiency of gene delivery . This approach is advantageous over a bone marrow transplant, as it circumvents the complications associated with a bone marrow donation .

将来の方向性

特性

IUPAC Name |

(10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-38,40-41,43-48H/t37-,38+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEJGXIKBFHUOY-PIQPXYRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H]3C4=C5[C@H]([C@@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caraphenol A | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)